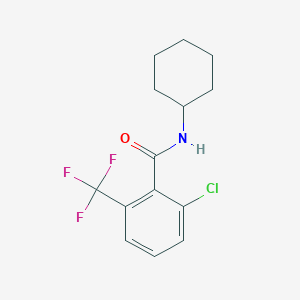

2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF3NO/c15-11-8-4-7-10(14(16,17)18)12(11)13(20)19-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVCYHKIFIYGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Cyclohexyl 6 Trifluoromethyl Benzamide

Retrosynthetic Analysis of the 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in planning an efficient synthetic route.

Identification of Key Disconnection Points

The most logical disconnection for this compound is at the amide bond. This C-N bond cleavage simplifies the molecule into two key precursors: an activated derivative of 2-chloro-6-(trifluoromethyl)benzoic acid and cyclohexylamine (B46788). This is a standard and widely practiced disconnection for amide synthesis.

Strategic Considerations for Amide Bond Formation

The formation of the amide bond is a critical step. The primary strategies revolve around the activation of the carboxylic acid group of 2-chloro-6-(trifluoromethyl)benzoic acid to facilitate nucleophilic attack by cyclohexylamine. Common methods include:

Acyl Chloride Formation: Converting the benzoic acid derivative to its corresponding acyl chloride is a highly effective activation method. The resulting 2-chloro-6-(trifluoromethyl)benzoyl chloride is highly reactive towards amines.

Coupling Reagents: The use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can directly facilitate the amide bond formation from the carboxylic acid and amine, avoiding the need for an intermediate acyl chloride.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule relies on the efficient preparation of its precursors.

Synthesis of 2-Chloro-6-(trifluoromethyl)benzoic Acid Derivatives

The synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid and its activated forms is a multi-step process. A common route starts from 2,3-dichlorotrifluorotoluene.

One synthetic pathway involves the following transformations google.com:

Fluorination: 2,3-dichlorotrifluorotoluene is fluorinated to yield 2-fluoro-3-chlorotrifluoromethane.

Cyanation: The resulting compound undergoes cyanation to produce 2-chloro-6-(trifluoromethyl)benzonitrile. google.com

Hydrolysis: The benzonitrile (B105546) can be hydrolyzed under basic conditions to 2-chloro-6-(trifluoromethyl)benzamide, which can be further hydrolyzed to 2-chloro-6-(trifluoromethyl)benzoic acid. google.com

Alternatively, the benzoic acid can be prepared via ortho-lithiation of 2-chlorobenzoic acid followed by reaction with a trifluoromethylating agent.

To facilitate amide bond formation, the benzoic acid is often converted to its more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-6-(trifluoromethyl)benzoyl chloride is a key intermediate.

| Starting Material | Reagents and Conditions | Product |

| 2,3-dichlorotrifluorotoluene | 1. Fluorinating agent 2. Cyanating agent | 2-chloro-6-(trifluoromethyl)benzonitrile |

| 2-chloro-6-(trifluoromethyl)benzonitrile | NaOH, H₂O, Heat | 2-chloro-6-(trifluoromethyl)benzoic acid |

| 2-chloro-6-(trifluoromethyl)benzoic acid | SOCl₂ or (COCl)₂ | 2-chloro-6-(trifluoromethyl)benzoyl chloride |

Table 1: Synthesis of 2-Chloro-6-(trifluoromethyl)benzoic Acid Derivatives

Synthesis of Cyclohexylamine Derivatives

Cyclohexylamine is a readily available commercial chemical. For derivatives of cyclohexylamine, various synthetic methods can be employed. A standard laboratory synthesis of cyclohexylamine involves the reduction of cyclohexanone. This can be achieved through catalytic hydrogenation or by using reducing agents such as sodium borohydride (B1222165) followed by reductive amination.

| Starting Material | Reagents and Conditions | Product |

| Cyclohexanone | H₂, Catalyst (e.g., Ni, Pd/C) or NaBH₄, NH₃/NH₄Cl | Cyclohexylamine |

Table 2: Synthesis of Cyclohexylamine

Direct Synthetic Routes to this compound

The most direct and common method for the synthesis of this compound involves the reaction of an activated 2-chloro-6-(trifluoromethyl)benzoic acid derivative with cyclohexylamine.

A highly efficient route utilizes 2-chloro-6-(trifluoromethyl)benzoyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) (TEA) or pyridine.

The general reaction is as follows:

An analogous procedure for the synthesis of 5,6-Dichloro-N-cyclohexyl nicotinamide (B372718) involves treating the corresponding nicotinoyl chloride with cyclohexylamine in DCM with triethylamine as a base. This suggests that similar conditions would be effective for the synthesis of the title compound.

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| 2-chloro-6-(trifluoromethyl)benzoyl chloride | Cyclohexylamine | Dichloromethane (DCM) | Triethylamine (TEA) | This compound |

Table 3: Typical Reaction Conditions for the Synthesis of this compound

Alternatively, direct coupling of 2-chloro-6-(trifluoromethyl)benzoic acid with cyclohexylamine can be achieved using standard peptide coupling reagents. This method avoids the isolation of the acyl chloride intermediate.

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Product |

| 2-chloro-6-(trifluoromethyl)benzoic acid | Cyclohexylamine | DCC or HATU | Dichloromethane (DCM) or Dimethylformamide (DMF) | This compound |

Table 4: Amide Synthesis via Coupling Reagents

Amidation Reactions and Coupling Reagents

The formation of the amide bond in this compound is most commonly achieved through the reaction of 2-chloro-6-(trifluoromethyl)benzoyl chloride with cyclohexylamine. The acyl chloride, being a highly reactive derivative of the carboxylic acid, readily undergoes nucleophilic attack by the amine. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, the direct coupling of 2-chloro-6-(trifluoromethyl)benzoic acid with cyclohexylamine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents used in benzamide (B126) synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in chiral substrates. nih.gov Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also effective.

A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) in combination with triphenylphosphine (B44618) (PPh3) has also been reported for the amidation of carboxylic acids, offering an efficient and environmentally friendly alternative to traditional solution-based methods. rsc.org

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent | Additive (if any) | Byproducts | Key Features |

| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt, HOAt | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, HOAt | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | - | Hexamethylphosphoramide (HMPA) | Highly efficient, but HMPA is a suspected carcinogen. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | - | N/A | Similar to BOP but avoids the formation of HMPA. |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | PPh3 | Triazine derivatives | Efficient under mechanochemical (grinding) conditions. rsc.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.

For reactions involving the acyl chloride, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically employed to prevent hydrolysis of the starting material. The reaction is often conducted at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction, followed by warming to room temperature to ensure completion.

In direct coupling reactions, the choice of solvent can influence the solubility of the reagents and the reaction rate. Acetonitrile (B52724) and dimethylformamide (DMF) are common choices. The reaction temperature can be varied to optimize the reaction time and minimize side reactions. For instance, in peptide synthesis, which shares mechanistic similarities with benzamide formation, heating can significantly shorten reaction times, particularly for challenging couplings. 5z.com

The molar ratio of the coupling reagent and any additives to the carboxylic acid is also a critical factor. Typically, a slight excess of the coupling reagent and the amine is used to drive the reaction to completion. The yield of N-cyclohexylbenzamides can be excellent, often exceeding 90%, under optimized conditions.

Table 2: Illustrative Reaction Conditions for N-Cyclohexylbenzamide Synthesis

| Starting Materials | Coupling System | Solvent | Temperature | Yield | Reference |

| 5,6-Dichloronicotinic acid, Cyclohexylamine | SOCl₂ then triethylamine | Dichloromethane | Room Temperature | Not specified | |

| Benzoic acid, Cyclohexylamine | TCT, PPh₃, K₂CO₃ | Dichloromethane (drops) | Room Temperature | 95% | rsc.org |

Advanced Synthetic Strategies for Analogs and Derivatives

The development of analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of materials. Advanced synthetic strategies focus on introducing stereochemical diversity, late-stage modifications, and employing modern catalytic methods.

Stereoselective Synthesis of Cyclohexyl Moiety Analogs

Introducing stereocenters into the cyclohexyl ring can significantly impact the biological activity of the molecule. Stereoselective synthesis of chiral cyclohexylamine derivatives is therefore a key strategy for generating analogs. One approach involves the use of photocatalyzed [4+2] cycloaddition reactions of benzocyclobutylamines with α-substituted vinylketones to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgrsc.orgthieme-connect.com These chiral amines can then be coupled with 2-chloro-6-(trifluoromethyl)benzoic acid to yield stereochemically defined analogs.

Another strategy involves the asymmetric reduction of prochiral enamines or the diastereoselective functionalization of existing cyclohexylamines. The choice of chiral catalyst or auxiliary is critical in these transformations to achieve high enantiomeric or diastereomeric excess.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) allows for the modification of a complex molecule, such as this compound, in the final steps of a synthetic sequence. This approach is highly valuable for rapidly generating a library of analogs without the need for de novo synthesis.

One potential LSF strategy for this molecule is the direct chlorination of a precursor N-cyclohexyl-6-(trifluoromethyl)benzamide. A mild and efficient method for the aromatic chlorination of arenes catalyzed by dimethyl sulfoxide (B87167) (DMSO) with N-chlorosuccinimide (NCS) as the chlorine source has been reported, which shows good functional group tolerance. researchgate.net This could potentially be applied to introduce the chloro substituent at the 2-position of the benzoyl moiety at a late stage.

Catalytic Methods in Benzamide Synthesis

Modern catalytic methods offer efficient and selective routes to N-substituted benzamides. Palladium-catalyzed amination reactions, for example, can be used to form the C-N bond between an aryl halide and an amine. While typically used for N-aryl amides, developments in catalyst and ligand design are expanding the scope of these reactions to include N-alkyl amides.

Green Chemistry Principles in the Synthesis of N-Cyclohexylbenzamides

The application of green chemistry principles to the synthesis of N-cyclohexylbenzamides aims to reduce the environmental impact of the chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that can significantly accelerate reaction times and improve yields in amide bond formation. researchgate.netijnrd.orgyoutube.com The use of microwave irradiation can often reduce the need for harsh reaction conditions and large volumes of solvents.

Structural Elucidation and Conformational Analysis of 2 Chloro N Cyclohexyl 6 Trifluoromethyl Benzamide

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. For 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide, one would expect to see distinct signals for the aromatic protons on the benzamide (B126) ring, the protons of the cyclohexyl group, and the N-H proton of the amide linkage. The splitting patterns (e.g., doublets, triplets, multiplets) would reveal the neighboring protons for each signal.

¹³C NMR: Carbon-13 NMR would show the number of unique carbon atoms in the molecule. Signals would be expected for the carbonyl carbon of the amide, the aromatic carbons (including the one attached to the trifluoromethyl group and the one attached to the chlorine atom), and the carbons of the cyclohexyl ring.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for compounds containing fluorine. A strong singlet would be expected for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the trifluoromethyl group.

Vibrational spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of its bonds.

FTIR (Fourier-Transform Infrared) Spectroscopy: An FTIR spectrum of the compound would be expected to show characteristic absorption bands for the N-H stretch of the amide (typically around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), C-N stretching, C-H stretches of the aromatic and cyclohexyl groups, and vibrations associated with the C-Cl and C-F bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR, particularly for non-polar bonds.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition and molecular formula (C₁₄H₁₅ClF₃NO).

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would provide clues about the structure of the molecule. For instance, cleavage of the amide bond or loss of the cyclohexyl group would result in characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state sample.

Analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. This would include the identification of intermolecular interactions that stabilize the crystal packing, such as:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, potentially leading to the formation of chains or networks of molecules.

Halogen Bonding: The chlorine atom on the benzamide ring could potentially participate in halogen bonding interactions with other electronegative atoms.

The X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer insights into:

The planarity of the amide group.

The conformation of the cyclohexyl ring (e.g., chair, boat).

The relative orientation of the benzamide and cyclohexyl moieties.

Conformational Analysis and Isomerism of the Cyclohexyl Ring

The cyclohexyl moiety is a common substituent in pharmacologically active compounds, and its conformation can significantly impact molecular recognition. The conformational landscape of the N-cyclohexyl group in this compound is primarily determined by the nature of the cyclohexane (B81311) ring itself and the influence of the bulky N-benzoyl substituent.

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. The two most famous conformations are the chair and the boat.

Chair Conformation: This is the most stable conformation of cyclohexane, with an estimated 99.99% of molecules adopting this form at 25°C. rsc.org The chair conformation has tetrahedral bond angles of approximately 109.5 degrees, which minimizes angle strain. rsc.org All the C-H bonds are staggered, which minimizes torsional strain. rsc.org In this conformation, there are two types of proton positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). rsc.org

Boat Conformation: The boat conformation is less stable than the chair form due to two main reasons. nih.gov Firstly, there is steric hindrance between the "flagpole" hydrogen atoms on C1 and C4. rsc.org Secondly, the C-H bonds on the sides of the boat are eclipsed, leading to torsional strain. rsc.org The boat conformation is about 30 kJ/mol less stable than the chair conformation. nih.gov

Twist-Boat (or Skew-Boat) Conformation: To alleviate some of the strain in the boat conformation, the ring can twist to form a more stable twist-boat conformation. This conformation is an energy minimum between the boat and chair forms, but it is still roughly 23 kJ/mol less stable than the chair conformation. nih.gov

The interconversion between the two chair conformations, known as ring flipping, is a rapid process at room temperature. rsc.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. beilstein-journals.org

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | No significant angle or torsional strain |

| Twist-Boat | ~23 | Reduced torsional and flagpole strain compared to boat |

| Boat | ~30 | Flagpole steric strain and torsional strain |

| Half-Chair | ~45 (Transition State) | Significant angle and torsional strain |

When a substituent is attached to a cyclohexane ring, the two chair conformations are no longer of equal energy. The substituent can occupy either an axial or an equatorial position. Generally, substituents prefer the equatorial position to minimize steric interactions. researchgate.net The steric strain in the axial position arises from 1,3-diaxial interactions, where the axial substituent experiences steric repulsion with the other two axial atoms on the same side of the ring. beilstein-journals.org

In the case of this compound, the N-substituent is the bulky 2-chloro-6-(trifluoromethyl)benzoyl group. Due to the significant steric bulk of this group, it is strongly expected to favor the equatorial position on the cyclohexane ring. Placing this large group in the axial position would lead to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, making this conformation highly unfavorable.

While no specific crystal structure for this compound is publicly available, a study on the closely related N-cyclohexyl-2-fluorobenzamide revealed that the cyclohexane ring adopts a chair conformation in the solid state. nih.gov In this structure, the benzoyl group is attached to the cyclohexyl ring in an equatorial position. Given that the 2-chloro-6-(trifluoromethyl)benzoyl group is even bulkier than the 2-fluorobenzoyl group, the preference for the equatorial position in the target molecule would be even more pronounced.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H16FNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cyclohexane Conformation | Chair |

| Dihedral angle between fluorobenzene (B45895) ring and amide plane | 29.92 (7)° |

The amide bond (C-N) has a significant degree of double bond character due to resonance, which restricts rotation around it. rsc.org This restricted rotation can lead to the existence of conformational isomers, known as rotamers. In the case of N,N-disubstituted amides, these are often referred to as cis and trans isomers, but for N-monosubstituted amides, the terms syn and anti are sometimes used to describe the orientation of the substituents relative to the carbonyl group.

The energy barrier to rotation around the amide bond is typically in the range of 15-20 kcal/mol. This barrier is high enough that distinct rotamers can often be observed on the NMR timescale at or below room temperature. beilstein-journals.org Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these rotational processes. By observing the changes in the NMR spectrum at different temperatures, it is possible to determine the rate of rotation and the energy barrier for the process.

For this compound, the presence of two bulky ortho substituents (chloro and trifluoromethyl) on the benzoyl ring is expected to have a significant impact on the rotational barrier of the amide bond. Steric hindrance between these ortho substituents and the cyclohexyl group can influence the planarity of the amide group and the energy of the transition state for rotation.

Computational studies on ortho-substituted tertiary aromatic amides have shown that steric repulsion between the ortho-substituent and the amide group can lead to a dramatic increase in the rotational barrier around the C-C(O) bond and a substantial increase in the barrier to rotation around the N-C(O) bond. While this compound is a secondary amide, similar steric effects are expected to be at play. The bulky ortho substituents will likely force the benzoyl ring out of the plane of the amide group to minimize steric clash. This twisting would affect the conjugation between the aromatic ring and the carbonyl group. The rotation around the N-C(O) bond would involve the cyclohexyl group passing by the ortho substituents, a process that would be energetically demanding.

Dynamic NMR studies on sterically congested molecules have shown that the interconversion between conformers can be slowed down to the point where separate signals for each conformer are observed at low temperatures. For this compound, it is plausible that at room temperature, rotation around the amide bond is slow enough to lead to broadened signals in the NMR spectrum, and at lower temperatures, distinct signals for different rotamers might be resolved.

| Type of Amide | Typical Rotational Barrier (kcal/mol) | Factors Influencing the Barrier |

|---|---|---|

| Primary Amides | ~15-17 | Resonance stabilization |

| Secondary Amides | ~15-20 | Resonance, steric effects of N-substituent |

| Tertiary Amides | ~15-25 | Resonance, steric and electronic effects of N-substituents |

| Sterically Hindered Amides | Can be significantly higher or lower | Steric repulsion affecting ground and transition state energies |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzamide Derivatives

Systematic Exploration of Benzene (B151609) Ring Substitutions

The position of a substituent, such as the potent electron-withdrawing trifluoromethyl (CF₃) group, can drastically alter the biological activity of benzamide (B126) derivatives. While specific SAR data for 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide is not extensively published, the principles can be inferred from studies on related benzamide series. For instance, in research on N-[(thiophen-3-yl)methyl]benzamides as influenza virus inhibitors, the placement of electron-withdrawing groups was found to be crucial. Activity in that series required the presence of two electron-withdrawing groups, specifically in the meta-positions (C-3 and C-5) of the benzamide ring. acs.org Analogs with single substitutions or with substituents at other positions were found to be inactive. acs.org

This highlights a stringent positional requirement for activity, suggesting that the specific arrangement of substituents is necessary for optimal interaction with the biological target. The 2,6-substitution pattern in the target compound, featuring both a chloro and a trifluoromethyl group ortho to the amide linkage, suggests a significant steric and electronic influence on the amide bond's conformation and its interaction landscape.

Table 1: Effect of Benzene Ring Substitution Pattern on Antiviral Activity in a Series of N-[(thiophen-3-yl)methyl]benzamides Data conceptualized from findings in related research. acs.org

| Compound Series | Substitution Pattern | Observed Activity |

|---|---|---|

| Disubstituted | Two electron-withdrawing groups at C-3 and C-5 | Active |

| Monosubstituted | Single electron-withdrawing group | Inactive |

| Disubstituted | Two halogen atoms at C-3 and C-4 | Inactive |

The chloro and trifluoromethyl groups on the benzene ring of this compound exert powerful electronic effects that modulate the molecule's properties. Both are strongly electron-withdrawing, which decreases the electron density of the aromatic ring and influences the acidity of the amide N-H proton. These characteristics can significantly impact receptor binding, membrane permeability, and metabolic stability.

Crystallographic studies of related compounds, such as 3-halogenated-N-[2-(trifluoromethyl)phenyl]benzamides, provide insight into how these groups affect molecular conformation and intermolecular interactions. nih.govresearchgate.net In these structures, the dihedral angle between the two aromatic rings is heavily influenced by the nature of the halogen. For a 3-fluoro derivative, the angle was found to be around 44-56°, whereas for 3-bromo and 3-iodo derivatives, the angle was much smaller, at approximately 10-13°. nih.govresearchgate.net This demonstrates that substituent choice directly governs the three-dimensional shape of the molecule.

Furthermore, these substituents dictate the types of non-covalent interactions that stabilize the crystal lattice, which can be analogous to interactions in a receptor binding pocket. In all cases, N—H⋯O hydrogen bonds were observed, forming molecular chains. nih.govresearchgate.net In the bromo and iodo compounds, short halogen–halogen contacts were also present, creating linked ribbon-like structures. nih.govresearchgate.net These specific, directional interactions underscore the role of halogen and trifluoromethyl groups in guiding molecular recognition processes.

Variation of the N-Cyclohexyl Moiety

The N-cyclohexyl group is a key structural feature, providing a bulky, lipophilic anchor that can influence potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of N-Cyclohexyl Ring Modifications in Benzamide Derivatives Based on synthetic strategies reported in medicinal chemistry literature. nih.gov

| Core Structure | Cyclohexyl Substituent Position | Example Substituent | Potential Impact |

|---|---|---|---|

| N-Cyclohexylbenzamide | C-4 | -CH₂CH₃ (Ethyl) | Modulation of lipophilicity and binding affinity |

| N-Cyclohexylbenzamide | C-4 | -C(CH₃)₃ (tert-Butyl) | Increased steric bulk, potentially enhancing selectivity |

| N-Cyclohexylbenzamide | C-2 | -CH₃ (Methyl) | Introduction of a new chiral center, affecting stereochemistry |

Replacing the N-cyclohexyl ring with other cyclic systems is a common SAR strategy to explore different spatial arrangements and physicochemical properties. For example, replacing the saturated carbocycle with an aromatic (aryl) or heteroaromatic (heteroaryl) ring introduces rigidity and the potential for π-π stacking interactions. Alternatively, using a heterocyclic ring like piperidine (B6355638) introduces a basic nitrogen atom, which can alter solubility and allow for salt formation or new hydrogen bonding interactions.

In studies of benzamide derivatives targeting various receptors, the N-substituent is frequently varied. For example, series of N-[1-(1-substituted 4-piperidinyl)] benzamides have been prepared to investigate effects on gastrointestinal motility. In other work, the morpholine (B109124) moiety, another heterocyclic ring system, was identified as a potential metabolic liability and was successfully replaced by thiophene (B33073) and methyl substituents while retaining potent activity against Mycobacterium tuberculosis. acs.org This demonstrates that significant variation of the N-linked ring is possible and can lead to improved drug-like properties. acs.org

Stereochemistry can play a critical role in the biological activity of molecules containing a cyclohexyl ring. nih.gov The chair conformation of the ring places substituents in either axial or equatorial positions, which can profoundly affect how the molecule interacts with a chiral binding site on a protein.

Research on 3-[3-(phenalkylamino)cyclohexyl]phenols, which are structurally distinct but contain a substituted cyclohexyl ring, revealed that the stereochemistry was essential for their biological activity as MOR-antagonists. nih.gov In silico modeling and experimental assays showed that the most active stereoisomer possessed a specific 1,3-cis configuration with the phenol (B47542) ring oriented equatorially. nih.gov This finding highlights that a precise three-dimensional arrangement of the cyclohexyl ring and its substituents is often necessary for optimal ligand-receptor complex stability and, consequently, for potent biological activity. Therefore, the stereoisomers of asymmetrically substituted derivatives of N-cyclohexylbenzamides could be expected to exhibit significant differences in their biological profiles.

Modifications to the Amide Linkage

The amide bond is a cornerstone of the benzamide structure, providing a stable linkage and participating in crucial hydrogen bonding interactions with biological targets. However, modifying this linkage through isosteric replacement or by influencing its conformation can lead to significant improvements in a compound's pharmacological profile.

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a widely used technique in drug design to enhance potency, selectivity, metabolic stability, and novelty. imrpress.com In the context of benzamide derivatives, the amide bond is a frequent target for such modifications. A variety of functional groups have been investigated as amide isosteres, each imparting unique characteristics to the resulting molecule.

Research into nematicidal ortho-substituted benzamides, for instance, has explored a range of amide replacements to understand the structural requirements for activity against the nematode C. elegans. archivepp.com The amide group was systematically replaced with esters, thioamides, selenoamides, ureas, sulfonamides, and triazoles. archivepp.com This study revealed that while the amide bond itself is not strictly essential for activity, its properties as a recognition element and its role in maintaining the bioactive conformation are critical. uniroma1.it

Some common isosteric replacements for the amide group in benzamide derivatives and their general impact are summarized in the table below.

| Amide Isostere | Key Structural Change | Impact on Properties | Example Application |

| Ester | Replacement of N-H with O | Removes H-bond donor capability; often metabolically labile. archivepp.com | Probing the necessity of the amide N-H for biological activity. archivepp.com |

| Thioamide | Replacement of C=O with C=S | Increases lipophilicity; alters H-bond acceptor/donor strength (weaker acceptor, stronger donor). archivepp.com | Nematicidal benzamide analogs, where it was found to be a successful replacement. archivepp.com |

| Sulfonamide | Replacement of C=O with SO₂ | Increases hydrophilicity and solubility; mimics the tetrahedral transition state of amide hydrolysis. archivepp.com | Design of protease inhibitors. archivepp.com |

| Urea | Replacement of C-H adjacent to N with N-H | Conserves H-bond donor/acceptor pattern; can increase the distance between moieties. archivepp.com | Used in medicinal chemistry to modify spacing and H-bonding. archivepp.com |

| 1,2,3-Triazole | Replacement of the amide bond with a five-membered heterocyclic ring | Planar geometry is preserved; increases lipophilicity and metabolic stability. archivepp.com | HIV protease inhibitors, neuroprotective agents. imrpress.com |

| 1,2,4-Oxadiazole | Replacement of the amide bond with a five-membered heterocyclic ring | Mimics planarity and dipole moment of an amide; enhances metabolic stability. imrpress.comnih.gov | Antifungal agents, dipeptidyl peptidase-4 (DPP-4) inhibitors. imrpress.comnih.gov |

The choice of an isostere is highly context-dependent, and its success is contingent on the specific biological target and the desired pharmacological profile. For example, in the case of nematicidal benzamides, thioamide and selenoamide derivatives retained significant activity, whereas other replacements like esters and ureas were less effective, highlighting the subtle electronic and conformational requirements for interacting with the target, nematode complex II. archivepp.com

The three-dimensional arrangement of the amide bond is a critical determinant of a benzamide derivative's biological activity. The planarity of the amide group, a result of resonance, restricts rotation around the C-N bond, leading to the existence of cis and trans conformers. The relative orientation of the substituents attached to the amide bond can profoundly influence how the molecule fits into a receptor's binding pocket.

The bioactive conformation, the specific 3D shape a molecule adopts when it binds to its target, is often a low-energy conformer. For many benzamide derivatives, the amidic carbonyl group is a key interaction point, frequently forming hydrogen bonds with amino acid residues like tryptophan and tyrosine within the target protein. archivepp.com The conformation of the amide linkage dictates the precise positioning of this carbonyl group, as well as the spatial arrangement of the flanking aromatic rings.

For instance, in a study of σ receptor ligands, the conformational constraint of the amine portion of aminobutyl-benzamides was found to be crucial for binding affinity and selectivity. jksus.org Reducing the ring size from a six-membered to a five-membered ring, thereby decreasing conformational flexibility, improved affinity for the σ₂ receptor. jksus.org Conversely, increasing the ring size to a seven-membered ring, which allows for more conformational freedom, had a negative impact on binding to both σ₁ and σ₂ subtypes. jksus.org This demonstrates that a specific, more rigid conformation is preferred for optimal interaction with the receptor.

Computational studies, such as conformational analysis and molecular docking, are invaluable tools for understanding the relationship between amide conformation and activity. These methods can predict the preferred conformations of a molecule and simulate its interaction with a biological target, providing insights that can guide the design of new derivatives with improved activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). archivepp.comresearchgate.net These models are powerful tools in modern drug discovery, enabling the prediction of a compound's behavior without the need for synthesis and testing, thus saving time and resources.

Predictive models for benzamide derivatives have been successfully developed for a wide range of biological and physicochemical parameters. In the realm of QSAR, models have been created to predict the activity of benzamides as:

Antimalarial agents: MIA-QSAR (Multivariate Image Analysis applied to QSAR) has been used to develop models that predict the inhibitory activity of benzamidine (B55565) compounds. archivepp.com

Antidiabetic agents: 3D-QSAR and pharmacophore models have been developed for benzamide derivatives acting as glucokinase activators, identifying key structural features required for their activity. nih.gov

Anticancer agents: 3D-QSAR models have been generated for N-substituted benzimidazole (B57391) derived carboxamides to explore the molecular properties influencing their antiproliferative and antioxidative activities. nih.gov

Antibacterial agents: 2D-QSAR studies have correlated the structural features of N-(2-hydroxyphenyl)benzamides and related compounds with their minimum inhibitory concentrations (MIC) against bacteria like Staphylococcus aureus. imrpress.com

In the domain of QSPR, models are developed to predict fundamental physicochemical properties that are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These properties include:

Aqueous solubility

Partition coefficient (logP)

Distribution coefficient (logD)

Melting point

Boiling point

By establishing a reliable QSPR model, these properties can be estimated for novel, unsynthesized benzamide derivatives, allowing for early-stage filtering of compounds that are unlikely to have favorable drug-like properties. jcsp.org.pksemanticscholar.org

The foundation of any QSAR/QSPR model is the use of molecular descriptors. These are numerical values that represent the chemical and physical characteristics of a molecule. A vast number of descriptors can be calculated, categorized broadly as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: Related to properties like hydrophobicity, electronic effects, and steric parameters (e.g., logP, Hammett constants, molar refractivity).

Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). jksus.org

The selection of the most relevant descriptors is a critical step in building a robust model. Techniques like genetic function algorithms (GFA) are often employed to choose the optimal combination of descriptors that best correlate with the activity or property of interest. jksus.org

Once a model is built, it must undergo rigorous statistical validation to ensure its reliability and predictive power. Validation is typically performed through internal and external methods.

| Validation Type | Method | Key Statistical Parameters | Description |

| Internal Validation | Cross-validation (e.g., Leave-One-Out, LOO) | q² (Cross-validated R²) | A portion of the data is left out, a model is built with the rest, and the activity of the left-out data is predicted. This is repeated until all data has been left out once. A high q² (>0.5) indicates good internal robustness. basicmedicalkey.commdpi.com |

| External Validation | Prediction on a test set | R²pred (Predictive R²) | The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activity of the test set compounds (which were not used in model development) is assessed. A high R²pred (>0.6) is desirable. uniroma1.it |

| Overall Fit | Standard regression analysis | R² (Coefficient of determination) | Measures how well the model fits the training data. A value close to 1 indicates a good fit, but a high R² alone does not guarantee predictive power. nih.gov |

The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes, emphasizing the need for a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

Ligand Efficiency and Lipophilicity Profiles in SAR Optimization

In the process of optimizing a lead compound, it is not sufficient to simply increase its potency. The quality of a drug candidate is also determined by its physicochemical properties, as these govern its ADME profile. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics that help medicinal chemists assess the quality of a compound and guide its optimization in a more holistic manner. nih.govsciforschenonline.org

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC).

Formula: LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / HAC

A higher LE value indicates that the molecule is achieving its potency more efficiently, with each atom contributing more significantly to the binding energy. An LE value of >0.3 is often considered a good starting point for lead optimization. mtak.hu

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), assesses how effectively a compound's lipophilicity is utilized to achieve its potency. wikipedia.orggardp.org

Formula: LipE = pIC₅₀ (or pKᵢ) - logP (or logD)

Lipophilicity (logP) is a critical property, but excessive lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org LipE helps to track the balance between potency and lipophilicity. A higher LipE value is desirable, as it indicates that potency is being increased without a disproportionate increase in lipophilicity. Generally, a LipE value of >5 is considered favorable for drug candidates. nih.govwikipedia.org

These metrics are particularly valuable when comparing different chemical series or when deciding which modifications to pursue on a lead scaffold. For example, in a study on benzophenone-type inhibitors of P-glycoprotein, LE and LipE were calculated to compare the quality of the synthesized compounds. nih.gov While many potent inhibitors were identified, the LipE calculations revealed that their high potency was often coupled with high lipophilicity, resulting in LipE values below the optimal threshold for clinical candidates. nih.gov This insight is crucial, as it directs future optimization efforts towards strategies that increase potency while controlling or reducing lipophilicity.

By monitoring LE and LipE throughout the drug discovery process, chemists can avoid the trap of "molecular obesity" and develop drug candidates with a better balance of properties, ultimately increasing the probability of success in clinical development.

Based on a comprehensive review of publicly available scientific literature, there is no specific research data linking the chemical compound “this compound” to the molecular mechanisms and targets outlined in the requested article structure.

The provided outline requires detailed, informative, and scientifically accurate content on:

Corticotropin-Releasing Factor (CRF) Receptor Antagonism: Including CRF1 and CRF2 receptor selectivity and allosteric modulation mechanisms.

G Protein-Coupled Receptor (GPCR) Interactions: General interactions and modulation.

Enzyme Inhibition: Specifically, the inhibition of Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) in mycobacterial systems.

While extensive research exists on various compounds that act as CRF receptor antagonists or DprE1 inhibitors, none of the available studies specifically identify or provide experimental data for "this compound." The search results discuss other chemical classes, such as imidazoles and benzothiazinones, which share some structural features (e.g., chloro or trifluoromethyl groups) but are fundamentally different molecules. nih.govnih.gov

Therefore, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the strict constraints of the provided outline, as the necessary preclinical and in vitro research findings for this specific compound are not present in the referenced scientific literature.

Molecular Mechanisms and Target Identification in Pre Clinical and in Vitro Research

Enzyme Inhibition Profiling and Mechanistic Studies

Interactions with Other Enzymes of Academic Interest

No publicly available research data specifically investigating the interactions of 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide with other enzymes of academic interest were identified.

Protein-Ligand Interaction Analysis

Binding to Influenza Hemagglutinin (HA) and Fusion Inhibition Mechanisms

Pre-clinical research has identified a class of benzamide (B126) derivatives as inhibitors of influenza virus fusion. While direct studies on this compound are not extensively detailed, structure-activity relationship (SAR) analyses of closely related analogs provide significant insights into its potential mechanism of action.

A key study identified a potent inhibitor with a tert-butyl-N-substituted piperidine (B6355638) linked through an amide moiety to a 2-chloro-4-trifluoromethylbenzene scaffold. This compound demonstrated an EC50 of 0.24 μmol/L against H5N1 influenza A virus. Subsequent modifications to this scaffold revealed that the replacement of the tert-butyl group with a cyclohexyl group, a structural feature of the compound of interest, had minimal impact on the inhibitory potency, resulting in an EC50 of 0.9 μmol/L. This suggests that this compound likely operates through a similar mechanism, by binding to the hemagglutinin (HA) protein and preventing the conformational changes necessary for viral and endosomal membrane fusion.

The proposed binding site for these benzamide inhibitors is a hydrophobic pocket within the stem region of the HA trimer. The interaction is thought to stabilize the pre-fusion conformation of HA, even at the low pH environment of the endosome, thus inhibiting the fusion process and preventing the release of the viral genome into the host cell cytoplasm.

| Compound | Core Structure | Substitution | Influenza A (H5N1) EC50 (μmol/L) |

|---|---|---|---|

| Analog 1 | 2-chloro-4-trifluoromethylbenzene | tert-butyl-N-substituted piperidine | 0.24 |

| Analog 2 (structurally related to this compound) | 2-chloro-4-trifluoromethylbenzene | Cyclohexyl-N-substituted piperidine | 0.9 |

Efflux Pump Inhibition in Bacterial Systems

No publicly available research data were found regarding the activity of this compound as an inhibitor of bacterial efflux pumps.

Potassium Channel Modulation

There is no available scientific literature detailing any modulatory effects of this compound on potassium channels.

Cellular Pathway Perturbation Analysis (Non-Human Cells)

Modulation of Cell Cycle or Apoptosis in Model Systems

No specific studies on the effects of this compound on cell cycle progression or the induction of apoptosis in non-human model systems have been reported in the available scientific literature.

Interference with Microbial Cell Wall Synthesis

There is no available scientific literature or research data to suggest that this compound interferes with microbial cell wall synthesis. Studies on related benzamide compounds have explored various mechanisms of action, but a direct link to the inhibition of cell wall construction for this specific chemical entity has not been established or reported in peer-reviewed research.

Phenotypic Screening in Non-Clinical Models

Phenotypic screening is a crucial step in drug discovery to identify the effects of a compound on a whole organism or cell. However, for this compound, there is a notable absence of published data from such non-clinical models.

Antimicrobial Activity against Bacterial and Fungal Strains (in vitro)

No specific data from in vitro studies detailing the antimicrobial activity of this compound against various bacterial and fungal strains could be retrieved from the public domain. Consequently, no data tables of minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy can be provided.

Anti-protozoal Efficacy against Parasitic Organisms (in vitro)

Similarly, there is a lack of available research on the in vitro anti-protozoal efficacy of this compound. While some benzamide derivatives have been investigated for their activity against parasitic organisms, no such studies have been published for this specific compound.

Antiviral Activity in Cell-Based Assays

Information regarding the antiviral activity of this compound from cell-based assays is not present in the available scientific literature. Therefore, no assessment of its potential to inhibit viral replication can be made.

Computational Chemistry and in Silico Modeling of 2 Chloro N Cyclohexyl 6 Trifluoromethyl Benzamide

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Rigid and Flexible Docking Approaches

In the initial stages of virtual screening or target prediction for 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide, both rigid and flexible docking approaches could be employed. A rigid docking approach would treat both the ligand and the protein target as rigid bodies, significantly reducing the conformational space to be sampled and allowing for rapid screening against a large database of potential protein targets. This method is computationally less expensive and is useful for identifying potential binding partners.

Following the identification of potential targets, a more refined flexible docking approach would be utilized. In this method, the conformational flexibility of the ligand, and in some cases, the side chains of the amino acids in the protein's binding site, are taken into account. This provides a more realistic representation of the binding event and can lead to more accurate predictions of the binding mode. For a molecule like this compound, with its flexible cyclohexyl group, considering its conformational freedom is crucial for an accurate prediction of its binding orientation within a protein active site.

Scoring Functions and Binding Affinity Prediction

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

For this compound, a consensus scoring approach, utilizing multiple scoring functions, would likely yield the most reliable prediction of binding affinity. This is because different scoring functions may prioritize different types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). By combining the results of several scoring functions, a more robust and accurate prediction of the binding affinity can be achieved. The predicted binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), provides a quantitative measure of how strongly the compound is likely to bind to its target.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Protein-Ligand Stability

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and a protein upon binding and the stability of the resulting protein-ligand complex over time.

Ensemble Docking and Dynamics

To account for the inherent flexibility of both the ligand and the protein, an ensemble docking approach could be applied. This involves docking this compound against multiple conformations of a target protein, which can be generated from an MD simulation of the unbound protein. This method provides a more dynamic and realistic picture of the binding process compared to docking to a single rigid protein structure. Subsequent MD simulations of the top-ranked docked poses would then be performed to assess the stability of the interactions and the conformational flexibility of the ligand within the binding site.

Free Energy Perturbation Methods

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states. In the context of protein-ligand binding, FEP can be used to accurately predict the binding free energy of this compound to its target protein. While computationally expensive, FEP methods provide a more accurate estimation of binding affinity compared to the scoring functions used in molecular docking. This information is invaluable for lead optimization, where small changes in the ligand's structure are made to improve its binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic properties of this compound. These calculations can provide insights into the molecule's geometry, charge distribution, and reactivity.

For instance, Density Functional Theory (DFT) calculations could be used to determine the molecule's optimal three-dimensional structure and to calculate its molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). This information is crucial for understanding the types of non-covalent interactions the molecule can form with its biological target, such as hydrogen bonds and electrostatic interactions. Furthermore, quantum chemical calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Electronic Structure Properties and Reactivity Prediction

No specific studies detailing the electronic structure properties, such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, or charge distribution for this compound have been found. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for predicting a molecule's reactivity, stability, and potential interaction sites. Without these fundamental calculations, any prediction of its chemical behavior remains speculative.

Calculation of Spectroscopic Parameters for Validation

Similarly, there are no published reports on the in silico calculation of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound. Computational spectroscopy is a vital tool for validating experimental data and aiding in the structural elucidation of new compounds. The absence of such computational data precludes a comparative analysis with potential experimental findings.

Pharmacophore Modeling and Virtual Screening

Development of Ligand-Based and Structure-Based Pharmacophores

The development of pharmacophore models is a cornerstone of modern drug discovery, enabling the identification of essential structural features required for biological activity. While pharmacophore models have been developed for various classes of benzamides targeting different biological endpoints, no specific pharmacophore model has been reported for this compound or its close analogs. The creation of such a model would require a set of active compounds with known biological data, which is currently unavailable in the public domain for this specific molecule.

Application in Novel Compound Discovery

Virtual screening campaigns, which utilize pharmacophore models or docking simulations to screen large chemical libraries for potential hits, have not been documented for this compound as a lead compound. The successful application of virtual screening is contingent on a well-defined biological target and a validated computational model, neither of which has been established for this compound.

In Silico Prediction of Bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A multitude of academic and commercial software tools are available for the in silico prediction of a compound's bioactivity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are instrumental in the early stages of drug development to assess the potential of a molecule to become a viable drug candidate.

However, without experimental data to validate these predictions, any in silico ADMET profiling for this compound would be purely theoretical. While it is possible to run its structure through various predictive models, the absence of any published research means there is no scientific basis to report these findings. Academic prediction tools rely on vast datasets of known compounds to build their models; the novelty of a specific compound can impact the reliability of the prediction.

Advanced Analytical Techniques for Research on 2 Chloro N Cyclohexyl 6 Trifluoromethyl Benzamide and Its Metabolites Non Clinical Context

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purification of chemical compounds. The choice of method depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide and separating it from any impurities or related substances. A reverse-phase HPLC method is typically suitable for a compound of this nature. In this approach, a non-polar stationary phase is used with a polar mobile phase.

A hypothetical HPLC method for the purity assessment of this compound could employ a C18 column, which is a common choice for reverse-phase chromatography. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, possibly with a small amount of an acid like formic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the benzamide (B126) structure is expected to have a chromophore that absorbs UV light.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis, possibly after derivatization to increase its volatility. GC is particularly useful for separating the parent compound from volatile impurities.

A typical GC method would involve a capillary column with a stationary phase like 5% phenyl-methylpolysiloxane. The sample would be injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. A halogen-specific detector (XSD) could also be employed for enhanced selectivity for this chlorinated compound. nih.gov

Table 2: Potential GC Parameters for Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min) to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Splitless |

Chiral Chromatography for Enantiomeric Separation

Many molecules, including potentially this compound if it possesses a chiral center, can exist as enantiomers—mirror-image stereoisomers that can have different biological activities. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. nih.gov

This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. nih.gov The choice of the specific chiral column and mobile phase is critical and often requires screening of different conditions to achieve optimal separation. Both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) mobile phases can be employed.

Advanced Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for identifying and quantifying metabolites of a parent compound.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², is a technique where two mass analyzers are used in series. nih.gov The first mass analyzer selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The second mass analyzer then separates the resulting fragment ions (product ions), generating a characteristic fragmentation pattern that can be used for structural elucidation. youtube.com

In the context of metabolite analysis, MS/MS is invaluable. After administration of this compound in a non-clinical model, samples can be analyzed by LC-MS/MS. The instrument can be set to specifically look for predicted metabolites or to perform data-dependent scanning, where any ion that meets certain criteria is automatically fragmented. By comparing the fragmentation patterns of the metabolites to that of the parent compound, researchers can deduce the metabolic transformations that have occurred, such as hydroxylation, dealkylation, or glucuronidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a significant advantage in metabolite identification, as it can help to distinguish between compounds with the same nominal mass but different elemental formulas.

When coupled with liquid chromatography, LC-HRMS can provide both retention time and accurate mass data for the parent compound and its metabolites. This high degree of specificity greatly increases the confidence in the identification of unknown metabolites. Techniques like untargeted metabolomics can be employed, where all detected features in a sample are compared between control and treated groups to identify potential metabolites. nih.gov

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts

| Transformation | Mass Change (Da) |

| Hydroxylation | +15.9949 |

| Dehydrogenation | -2.0156 |

| Glucuronidation | +176.0321 |

| Sulfation | +79.9568 |

| N-dealkylation (cyclohexyl) | -82.0782 |

By utilizing these advanced analytical techniques, researchers can gain a comprehensive understanding of the purity, stereochemistry, and metabolic fate of this compound in a non-clinical setting.

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are fundamental in analytical chemistry for the quantitative determination of substances. These techniques rely on the interaction of electromagnetic radiation with matter.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship makes UV-Vis spectroscopy a straightforward, cost-effective, and reliable method for quantification. pnrjournal.com

For the quantitative analysis of this compound, a pure standard of the compound would be dissolved in a suitable solvent, and its absorbance spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Illustrative Data for UV-Visible Spectroscopy Analysis of this compound

| Concentration (µg/mL) | Absorbance at λmax (275 nm) |

| 5 | 0.152 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| 80 | 2.440 |

This table is for illustrative purposes only and does not represent actual experimental data.

The quantitative analysis of metabolites of this compound can also be performed using UV-Vis spectroscopy, provided the metabolites possess chromophores that absorb in the UV-Vis region and can be separated from the parent compound and other interfering substances.

Fluorescence spectroscopy is another powerful analytical technique for quantitative analysis, often offering higher sensitivity and selectivity than UV-Vis spectroscopy. This method is applicable to molecules that fluoresce, meaning they absorb light at a specific wavelength and then emit light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte.

For the quantitative analysis of this compound or its metabolites, if the compound of interest is fluorescent, a similar approach to UV-Vis spectroscopy is used. An excitation wavelength is selected, and the fluorescence emission is measured at a specific wavelength. A calibration curve is generated using standard solutions of the analyte.

Illustrative Data for Fluorescence Spectroscopy Analysis of a Metabolite

| Concentration (ng/mL) | Fluorescence Intensity (Arbitrary Units) |

| 1 | 50 |

| 5 | 250 |

| 10 | 500 |

| 20 | 1000 |

| 50 | 2500 |

This table is for illustrative purposes only and does not represent actual experimental data.

Microcalorimetric Methods for Binding Thermodynamics

Microcalorimetry techniques are used to study the heat changes that occur during molecular interactions. Isothermal Titration Calorimetry (ITC) is a principal method in this category, providing a complete thermodynamic profile of a binding interaction in a single experiment. malvernpanalytical.comnih.gov ITC measures the heat released or absorbed when one molecule (the ligand) is titrated into a solution containing another molecule (the macromolecule), allowing for the direct determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.com

In the context of this compound, ITC could be employed to study its binding to a specific protein target. In a typical experiment, a solution of the compound would be injected in small aliquots into a sample cell containing the target protein. The heat change upon each injection is measured to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. malvernpanalytical.com This information is invaluable for understanding the forces driving the binding event. malvernpanalytical.com

Illustrative Thermodynamic Data from an ITC Experiment

| Parameter | Value |

| Stoichiometry (n) | 1.1 |

| Binding Affinity (K D ) | 5.2 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.3 kcal/mol |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Unexplored Avenues for 2 Chloro N Cyclohexyl 6 Trifluoromethyl Benzamide Research

Discovery of Novel Biological Targets and Pathways

A primary objective for future research will be the comprehensive identification and validation of the biological targets and cellular pathways modulated by 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide. Initial screening efforts have hinted at its potential bioactivity, but a systematic approach is required to pinpoint its precise molecular interactions. Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction can be employed to identify proteins that directly bind to the compound. Subsequent validation through genetic and pharmacological methods will be crucial to confirm these interactions and elucidate the downstream signaling cascades affected. Understanding the mechanism of action at a molecular level is a critical first step in harnessing its therapeutic potential.

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

Building upon the foundational structure of this compound, the design and synthesis of next-generation derivatives offer a promising avenue for enhancing potency and selectivity. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the chloro, trifluoromethyl, and cyclohexyl groups, researchers can probe the chemical space around the core scaffold to identify modifications that improve binding affinity and specificity for its biological target(s). For instance, exploring different halogen substitutions on the benzoyl ring or altering the stereochemistry of the cyclohexyl group could lead to derivatives with significantly improved pharmacological profiles. Computational modeling and docking studies can guide the rational design of these new analogs, prioritizing those with the highest predicted affinity and selectivity. tandfonline.commdpi.comnih.govvensel.orgresearchgate.net

Application in Chemical Biology as Mechanistic Probes

The unique chemical architecture of this compound makes it an attractive candidate for development into a chemical probe. By incorporating reporter tags, such as fluorophores or biotin, onto the molecule without compromising its biological activity, researchers can create powerful tools for studying cellular processes. These probes can be used to visualize the subcellular localization of the compound's target, track its movement within live cells, and identify interacting partners. Such mechanistic probes would be invaluable for dissecting the intricate biological pathways in which this compound is involved, providing insights that are often difficult to obtain through traditional biochemical or genetic approaches. The development of photo-affinity-labeled probes could further enable the covalent capture and identification of its direct cellular targets.

Development of High-Throughput Screening Assays for Related Scaffolds

To accelerate the discovery of new bioactive molecules based on the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. These assays will enable the rapid evaluation of large libraries of related compounds for their ability to modulate the identified biological target or pathway. Both biochemical and cell-based HTS formats can be envisioned. For example, a fluorescence-based enzymatic assay could be developed if the target is an enzyme, while a reporter gene assay could be employed to screen for compounds that modulate a specific signaling pathway in a cellular context. The establishment of reliable HTS platforms will be a critical step in exploring the broader chemical space around this promising scaffold and identifying new lead compounds for drug development. nih.govresearchgate.netflemingcollege.ca

Exploration of New Synthetic Methodologies for Sustainable Production

As research into this compound and its derivatives progresses, the development of efficient and sustainable synthetic methodologies will become increasingly important. Current synthetic routes may rely on harsh reagents, multiple protection/deprotection steps, and generate significant waste. Future research should focus on exploring greener synthetic strategies, such as C-H activation, flow chemistry, and the use of more environmentally benign solvents and catalysts. rsc.orgtaylorfrancis.com The development of a scalable and cost-effective synthesis will be crucial for the eventual translation of any promising derivatives into clinical or commercial applications. google.com This focus on sustainable production aligns with the growing emphasis on green chemistry principles within the pharmaceutical and chemical industries. researchgate.netmdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-chloro-6-(trifluoromethyl)benzoic acid and cyclohexylamine. A typical approach involves:

Activation of the carboxylic acid using coupling agents like HATU or EDCl/HOBt in anhydrous DMF or DCM.

Reaction with cyclohexylamine under inert atmosphere at 0–25°C for 12–24 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Optimization tips:

- Monitor reaction progress using TLC or LC-MS.

- Adjust stoichiometry (1.2:1 amine-to-acid ratio) to account for steric hindrance from the cyclohexyl group.

- Use microwave-assisted synthesis to reduce reaction time .

Q. How can the structural identity and purity of the compound be confirmed?

- Methodological Answer : Employ a multi-analytical approach: